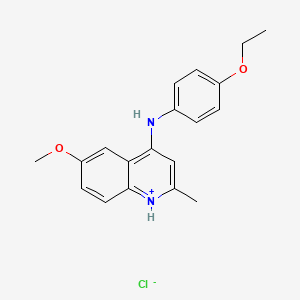

N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride

CAS No.: 1049789-65-2

Cat. No.: VC4068211

Molecular Formula: C19H21ClN2O2

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049789-65-2 |

|---|---|

| Molecular Formula | C19H21ClN2O2 |

| Molecular Weight | 344.8 g/mol |

| IUPAC Name | N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C19H20N2O2.ClH/c1-4-23-15-7-5-14(6-8-15)21-19-11-13(2)20-18-10-9-16(22-3)12-17(18)19;/h5-12H,4H2,1-3H3,(H,20,21);1H |

| Standard InChI Key | MALVJUHDYLEDNM-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=[NH+]C(=C2)C)OC.[Cl-] |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a quinoline core substituted at the 2-position with a methyl group, at the 6-position with a methoxy group, and at the 4-position with an N-(4-ethoxyphenyl)amine moiety. The positively charged quinolinium ion is stabilized by a chloride counterion. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride | |

| SMILES | CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=[NH+]C(=C2)C)OC.[Cl-] | |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl |

The ethoxy group at the para position of the phenyl ring and the methoxy group on the quinoline core suggest enhanced lipophilicity compared to unsubstituted quinolines, potentially influencing membrane permeability .

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this specific compound are unavailable, analogous quinolines exhibit characteristic signals:

-

¹H NMR: Methyl groups typically resonate at δ 2.6–3.0 ppm, methoxy protons at δ 3.8–4.0 ppm, and aromatic protons between δ 6.5–8.5 ppm .

-

MS: Base peaks often correspond to fragmentation patterns involving loss of substituents (e.g., -OCH₃ or -C₂H₅O) .

Synthesis and Optimization

Proposed Synthetic Pathways

Although explicit protocols for this compound are undocumented, its structure suggests a multi-step synthesis involving:

-

Quinoline Core Formation: Skraup or Doebner-Miller reactions to construct the methoxy-substituted quinoline backbone.

-

N-Alkylation: Introduction of the N-(4-ethoxyphenyl) group via nucleophilic substitution or Buchwald-Hartwig amination.

-

Quaternization: Treatment with hydrochloric acid to generate the quinolinium chloride salt.

A related synthesis of 7-methoxy-4-methylquinoline (CAS 6238-12-6) involves palladium-catalyzed cross-coupling and oxidation steps , which could be adapted for this compound.

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution at the 4-position amid competing reactions.

-

Counterion Stability: Maintaining chloride integrity during purification.

Physicochemical Properties

Calculated and Experimental Data

Key properties inferred from structural analogs and computational models:

| Property | Value/Estimate | Source |

|---|---|---|

| LogP (octanol-water) | ~2.4 (predicted) | |

| Aqueous Solubility | <0.2 mg/mL (estimated) | |

| pKa | ~4.5 (quinolinium ion) |

The methoxy and ethoxy groups likely enhance solubility in organic solvents, while the cationic form improves water compatibility at acidic pH .

Research Gaps and Future Directions

Priority Investigations

-

Pharmacokinetics: ADMET profiling to assess bioavailability and toxicity.

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize efficacy.

-

Formulation Studies: Development of stable salt forms for biomedical use.

Technological Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume